5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid
Description
This compound features a thiophene-2-carboxylic acid core with a cyclopropyl substituent at the 5-position. The cyclopropane ring is functionalized with a tert-butoxycarbonylamino (Boc) group in a (1R,2R) configuration. The Boc group serves as a protective moiety for amines, enhancing stability during synthesis .
Properties
IUPAC Name |
5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-6-7(8)9-4-5-10(19-9)11(15)16/h4-5,7-8H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNJSQMHMEWBP-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropyl group, the introduction of the thiophene ring, and the attachment of the carboxylic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used to study the effects of cyclopropyl and thiophene-containing molecules on biological systems.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and thiophene ring can interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-carboxylic Acid Derivatives
5-Isopropylthiophene-2-carboxylic Acid
- Structure: Replaces the cyclopropyl-Boc-amino group with an isopropyl substituent.
- Key Differences :
Methyl 5-((tert-Butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 666853-39-0)
Cyclopropane-Containing Analogs
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid (CAS 88335-86-8)
- Structure : Cyclopropane with methoxycarbonyl and carboxylic acid groups.
- Synthetic Applications: Used as a rigid scaffold in medicinal chemistry but with distinct reactivity due to ester vs. amide linkages .
Tasimelteon (CAS 609799-22-6)
- Structure : Cyclopropylmethyl group attached to a benzofuran core.
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Predicted logP |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₉NO₄S | 297.37 | Thiophene-2-COOH, Boc-cyclopropyl | 1.5 |
| 5-Isopropylthiophene-2-carboxylic Acid | C₈H₁₀O₂S | 170.23 | Thiophene-2-COOH, isopropyl | 2.3 |
| Methyl 5-(Boc-amino)thiophene-2-carboxylate | C₁₁H₁₅NO₄S | 257.31 | Thiophene-2-COOMe, Boc-amino | 2.8 |
| (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-COOH | C₆H₈O₄ | 144.13 | Cyclopropane-COOH, COOMe | 0.9 |
Research Findings
- Boc Group Utility : The Boc-protected amine in the target compound enhances stability during solid-phase synthesis, as seen in related thiophene derivatives .
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound improves aqueous solubility (∼15 mg/mL) over its methyl ester counterpart (∼2 mg/mL), critical for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
